molecular formula C20H18FN3O3 B6946538 N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide

Cat. No.: B6946538
M. Wt: 367.4 g/mol
InChI Key: XOMHDHCXDFYNTM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide is a complex organic compound featuring a benzoxazole ring fused with a fluorophenyl group and an azepane ring

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-13-7-5-12(6-8-13)20-24-15-10-9-14(11-17(15)27-20)22-19(26)16-3-1-2-4-18(25)23-16/h5-11,16H,1-4H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMHDHCXDFYNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with 4-fluorobenzoic acid under acidic conditions to form the benzoxazole ring.

    Azepane Ring Formation: The azepane ring can be synthesized through a ring-closing reaction involving a suitable precursor such as a linear amine.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the azepane derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azepane ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its benzoxazole and azepane moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The fluorophenyl group is particularly noted for enhancing the compound’s bioavailability and metabolic stability.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites, while the fluorophenyl group enhances binding affinity and specificity. The azepane ring may facilitate the compound’s penetration through biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide
  • N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide
  • N-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide

Uniqueness

Compared to its analogs, N-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]-7-oxoazepane-2-carboxamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it more effective in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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